

BBR 2160: A Review of its Preclinical Profile

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Compound of Interest

Compound Name: *Bbr 2160*

Cat. No.: *B1667832*

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Abstract

BBR 2160 is a dihydropyridine derivative identified as a potent calcium channel antagonist. Preclinical studies have characterized its electrophysiological effects and relative potency in cardiovascular tissues. However, a comprehensive public record of its safety and toxicity profile is not readily available. This document synthesizes the accessible information on **BBR 2160**, focusing on its pharmacological properties. Due to the limited availability of specific safety and toxicity data, this guide also presents generalized experimental workflows and signaling pathways relevant to the assessment of dihydropyridine calcium channel blockers.

Introduction

BBR 2160 (CAS Number: 118587-22-7) is a calcium entry blocker belonging to the dihydropyridine class of compounds. These agents are known for their utility in the management of cardiovascular conditions, primarily through their action on L-type calcium channels. Early research on **BBR 2160** indicated its potential as a cardiovascular agent, with studies highlighting its effects on myocardial contractility and action potential duration. Despite this, detailed public documentation regarding its comprehensive safety and toxicity evaluation appears to be limited, suggesting its development may not have progressed to advanced clinical stages.

Pharmacological Profile

Available preclinical data for **BBR 2160** primarily focuses on its pharmacological activity as a calcium channel blocker.

In Vitro Cardiovascular Effects

Studies on isolated cardiac tissues have provided the main body of evidence for the pharmacological action of **BBR 2160**.

Tissue Preparation	Species	Effect	Potency/Concentration
Papillary Muscle	Guinea-pig	Decreased contractility, shortening of action potential duration	10^{-7} and 10^{-6} M
Purkinje Fibers	Sheep	Decreased contractility	10^{-7} and 10^{-6} M
Aorta (contracted by K^{+})	Rat	Calcium entry blockade	Equiactive with nifedipine, 10 times more potent than amlodipine

Table 1: Summary of In Vitro Pharmacological Effects of **BBR 2160**

Safety and Toxicity Profile

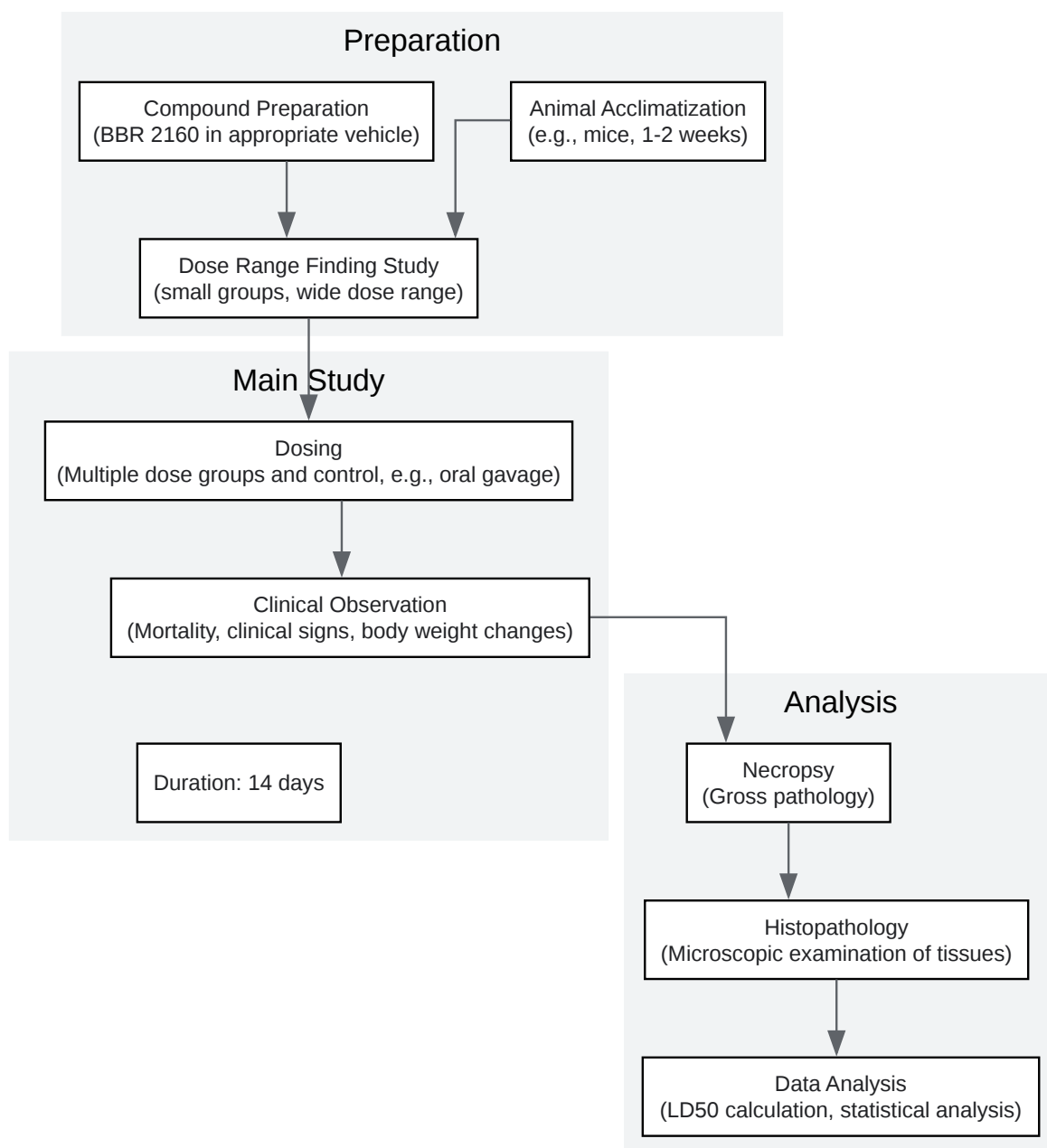
A comprehensive safety and toxicity profile for **BBR 2160** is not publicly available. One study noted that the "acute toxicity in mouse" was investigated for a series of compounds that included **BBR 2160**; however, specific quantitative data such as LD50 values and detailed methodologies were not provided in the accessible literature. The absence of extensive public data suggests that the compound may have been discontinued in early development.

Experimental Methodologies

Detailed experimental protocols for the safety and toxicity assessment of **BBR 2160** are not available in the public domain. Below is a generalized workflow for an acute toxicity study,

which would be a standard component of preclinical safety assessment for a compound like **BBR 2160**.

Generalized Acute Toxicity Experimental Workflow



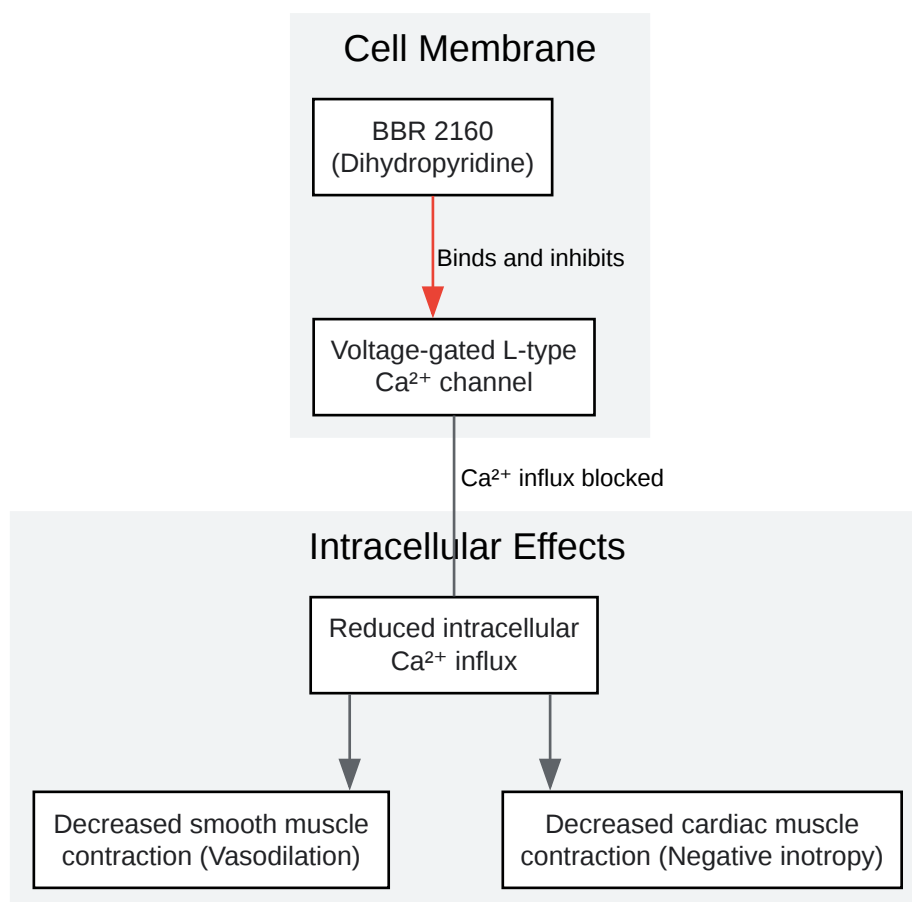
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Figure 1: A generalized workflow for conducting an acute toxicity study in rodents.

Signaling Pathways

The primary mechanism of action for dihydropyridine calcium channel blockers, including presumably **BBR 2160**, is the inhibition of L-type voltage-gated calcium channels.

Mechanism of Action of Dihydropyridine Calcium Channel Blockers



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